molecular formula C12H18N2O3S B5796878 N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5796878
M. Wt: 270.35 g/mol
InChI Key: RFNVVPCTFNXYBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl and sulfonamide compounds involves various chemical strategies. One common approach involves the use of dimethyl sulfoxide (DMSO) in different synthetic pathways, such as the methylation of sulfonamide derivatives or the transformation of intermediate compounds into the target sulfonamide structures through reactions like methylsulfonylation (Ebenezer Jones-Mensah, Megha Karki, & Jakob Magolan, 2016). Additionally, the formation of sulfonamide derivatives through reactions involving arylsulfonyl chlorides and amino acids esters demonstrates another synthesis pathway, highlighting the chemoselectivity and potential modifications in the molecular structure (M. Penso, D. Albanese, D. Landini, Vittoria Lupi, & Giovanni A Tricarico, 2003).

Molecular Structure Analysis

The structural analysis of compounds similar to "N1,N1-dimethyl-N2-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide" involves understanding their molecular geometry and electronic structure. Studies on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insights into the molecular and electronic structures, showcasing how different substituents and steric effects influence the overall molecular framework (L. Rublova, B. Zarychta, V. Olijnyk, & B. Mykhalichko, 2017).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonyl and sulfonamide compounds are diverse, depending on their functional groups and molecular structure. For example, the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane illustrates the reactivity of sulfonyl-containing compounds (A. Nikonov, I. Sterkhova, & N. Lazareva, 2021). Additionally, the reactivity of sulfonamide derivatives in the presence of electrophiles and nucleophiles underscores the impact of the sulfonyl and amide groups on the compound's chemical behavior.

properties

IUPAC Name

N,N-dimethyl-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10-7-5-6-8-11(10)14(18(4,16)17)9-12(15)13(2)3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNVVPCTFNXYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)N(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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